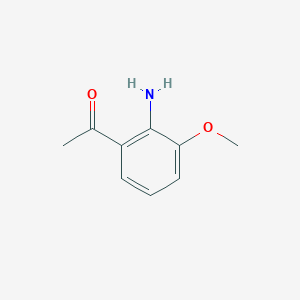

1-(2-Amino-3-methoxyphenyl)ethanone

Descripción general

Descripción

1-(2-Amino-3-methoxyphenyl)ethanone, also known as 2-amino-3-methoxybenzaldehyde, is a phenolic compound used in a range of scientific research applications. It is an important intermediate in the synthesis of a variety of compounds with potential applications in medicine, agriculture, and other fields. This compound is of particular interest to the scientific community because of its unique properties and its potential to be used in a variety of research applications.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

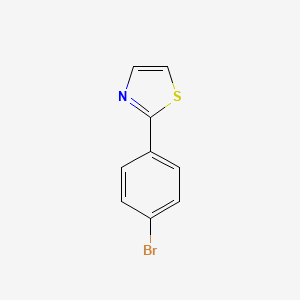

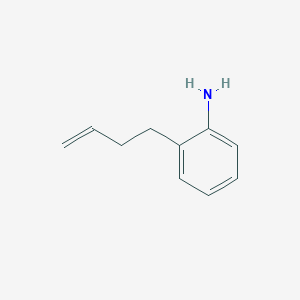

1-(2-Amino-3-methoxyphenyl)ethanone has been used in the synthesis of novel compounds with potential antimicrobial activities. For instance, Puthran et al. (2019) synthesized novel Schiff bases using this compound, which showed significant antimicrobial activity, particularly derivatives 5a, 5c, 5f, and 5h (Puthran et al., 2019). Similarly, Nagamani et al. (2018) synthesized novel propan-1-ones from 1-(2-hydroxy-4-methoxyphenyl)ethanone, which exhibited antimicrobial activity (Nagamani et al., 2018).

Antioxidant and Anticancer Activity

This compound is also a precursor in synthesizing derivatives with antioxidant and anticancer activities. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide that showed higher antioxidant activity than ascorbic acid and exhibited cytotoxicity against certain cancer cell lines (Tumosienė et al., 2020).

Catalysis and Organic Synthesis

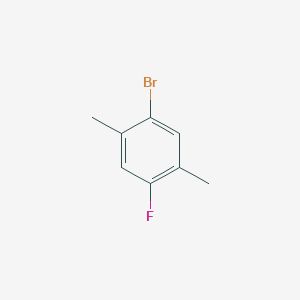

In the field of catalysis and organic synthesis, this compound has been used as a starting material or intermediate. Kesternich et al. (2010) described the crystal structure of a compound derived from it, indicating its role in the formation of complex structures (Kesternich et al., 2010).

Application in Rheumatoid Arthritis Treatment

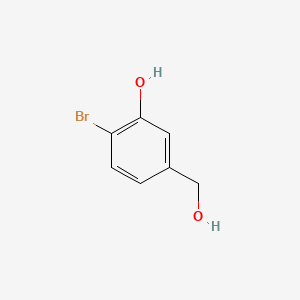

An interesting application is in the treatment of rheumatoid arthritis. Lafeber et al. (1999) found that apocynin, a derivative of 1-(2-hydroxy-4-methoxyphenyl)ethanone, can reduce inflammation-induced cartilage destruction in rheumatoid arthritis, highlighting its potential therapeutic application (Lafeber et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-amino-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVYWYRETWKHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546814 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42465-54-3 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

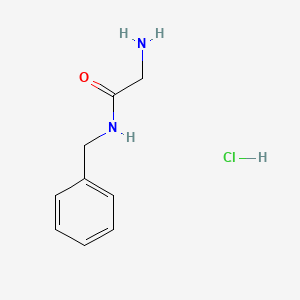

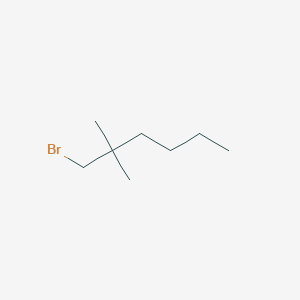

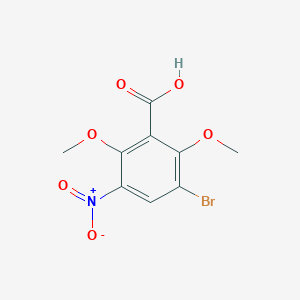

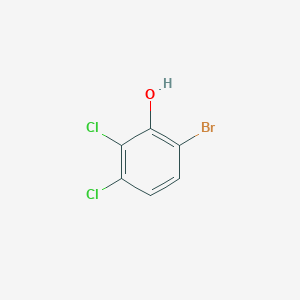

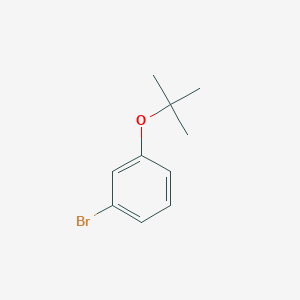

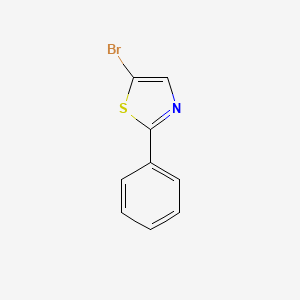

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

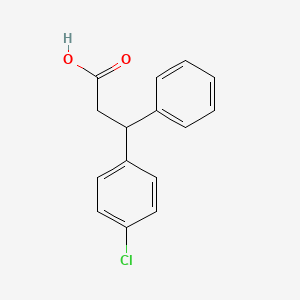

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)

![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)